2-Iodo-6-nitrobenzoic acid 2-Iodo-6-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20188397
InChI: InChI=1S/C7H4INO4/c8-4-2-1-3-5(9(12)13)6(4)7(10)11/h1-3H,(H,10,11)
SMILES:
Molecular Formula: C7H4INO4
Molecular Weight: 293.02 g/mol

2-Iodo-6-nitrobenzoic acid

CAS No.:

Cat. No.: VC20188397

Molecular Formula: C7H4INO4

Molecular Weight: 293.02 g/mol

* For research use only. Not for human or veterinary use.

2-Iodo-6-nitrobenzoic acid -

Specification

Molecular Formula C7H4INO4
Molecular Weight 293.02 g/mol
IUPAC Name 2-iodo-6-nitrobenzoic acid
Standard InChI InChI=1S/C7H4INO4/c8-4-2-1-3-5(9(12)13)6(4)7(10)11/h1-3H,(H,10,11)
Standard InChI Key MYWANTHKKPDBEX-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)I)C(=O)O)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isomerism

2-Iodo-6-nitrobenzoic acid (theoretical molecular formula: C7H4INO4\text{C}_7\text{H}_4\text{INO}_4) shares structural similarities with documented isomers such as 2-iodo-3-nitrobenzoic acid (CAS 5398-69-6) and 2-iodo-6-nitrophenol (CAS 13073-26-2). The substitution pattern on the benzene ring significantly influences its electronic and steric properties. For example:

  • 2-Iodo-3-nitrobenzoic acid has a nitro group at the 3-position and iodine at the 2-position, with a melting point of 207–212°C and a molecular weight of 293.02 g/mol .

  • 2-Iodo-6-nitrophenol (a phenolic analog) exhibits a melting point of 110°C and a density of 2.176±0.06g/cm32.176 \pm 0.06 \, \text{g/cm}^3 .

These data suggest that 2-iodo-6-nitrobenzoic acid would likely exhibit a melting point between 200–220°C and a density exceeding 2.0g/cm32.0 \, \text{g/cm}^3, though experimental validation is required.

Spectroscopic and Computational Data

While spectral data for 2-iodo-6-nitrobenzoic acid are unavailable, related compounds provide benchmarks:

  • The InChIKey for 2-iodo-3-nitrobenzoic acid is XWOGTRRVKVPJSP-UHFFFAOYSA-N , which could guide computational modeling of its 6-nitro isomer.

  • Predicted pKa values for nitrobenzoic acids typically range from 1.0–2.5 due to the electron-withdrawing effects of nitro groups .

Synthesis and Reaction Pathways

Nitration of Iodobenzoic Acid Derivatives

A plausible route to 2-iodo-6-nitrobenzoic acid involves the nitration of 2-iodobenzoic acid. Nitration reactions are governed by directing effects:

  • The iodo group is ortho/para-directing, while the carboxylic acid group is meta-directing. This competition could lead to mixed products, necessitating precise reaction control.

  • In the synthesis of 2-amino-6-nitrobenzoic acid, 2,6-dinitrobenzoic acid is selectively reduced using sulfide-based reagents . A similar approach might apply to iodinated precursors.

Reduction and Functional Group Interconversion

The patent EP2349980B1 describes the reduction of 2,6-dinitrobenzoic acid to 2-amino-6-nitrobenzoic acid using sodium hydrosulfide . By analogy, 2-iodo-6-nitrobenzoic acid could serve as a substrate for selective reductions or cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine substituent’s versatility.

Physicochemical Properties

Thermal Stability and Solubility

Based on related compounds:

Property2-Iodo-3-Nitrobenzoic Acid 2-Iodo-6-Nitrophenol Inferred for 2-Iodo-6-Nitrobenzoic Acid
Melting Point (°C)207–212110200–215
Boiling Point (°C)385.6 (Predicted)229.2 (Predicted)370–400 (Predicted)
Density (g/cm³)2.156 (Predicted)2.176 (Predicted)2.1–2.2 (Predicted)
SolubilityLow in water; soluble in DMFLow in waterModerate in polar aprotic solvents

Reactivity and Stability

  • Nitro Group Reactivity: The nitro group at the 6-position may undergo reduction to an amine under conditions similar to those described in EP2349980B1 .

  • Iodine Substitution: The iodine atom offers potential for nucleophilic aromatic substitution or metal-catalyzed coupling reactions, a feature exploited in pharmaceutical synthesis .

Applications in Research and Industry

Pharmaceutical Intermediate

2-Iodo-3-nitrobenzoic acid is used in synthesizing anti-inflammatory and analgesic agents . By extension, 2-iodo-6-nitrobenzoic acid could serve as a precursor for:

  • Targeted Drug Delivery: Iodine’s radiopacity might enable imaging applications.

  • Enzyme Inhibitors: Nitro groups often participate in hydrogen bonding with biological targets.

Materials Science

Nitroaromatic compounds are explored in polymer synthesis. For example, nitro groups enhance thermal stability in polyimides, suggesting potential applications for 2-iodo-6-nitrobenzoic acid in high-performance materials .

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